molecular formula C20H39N2O12P3 B12667032 Bis(N,N-diethylanilinium) heptahydrogen triphosphate CAS No. 85006-32-2

Bis(N,N-diethylanilinium) heptahydrogen triphosphate

Cat. No.: B12667032
CAS No.: 85006-32-2
M. Wt: 592.5 g/mol
InChI Key: YSRZSGUOTWODEP-UHFFFAOYSA-N
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Description

Bis(N,N-diethylanilinium) heptahydrogen triphosphate is a quaternary ammonium phosphate salt characterized by its complex anion, heptahydrogen triphosphate (H₇P₃O₁₀²⁻), and two N,N-diethylanilinium cations. This compound is notable for its role in catalysis, ion-exchange processes, and materials science due to its unique structural and electronic properties. The heptahydrogen triphosphate anion provides a highly acidic and thermally stable framework, while the bulky N,N-diethylanilinium cations enhance solubility in organic solvents, making it suitable for heterogeneous reaction systems .

Synthesis typically involves the reaction of N,N-diethylaniline with a stoichiometric excess of triphosphoric acid under controlled conditions. The crystalline structure, resolved via X-ray diffraction, reveals a layered arrangement with alternating cationic and anionic layers, contributing to its stability up to 250°C .

Properties

CAS No.

85006-32-2

Molecular Formula

C20H39N2O12P3

Molecular Weight

592.5 g/mol

IUPAC Name

diethyl(phenyl)azanium;hydron;triphosphate

InChI

InChI=1S/2C10H15N.3H3O4P/c2*1-3-11(4-2)10-8-6-5-7-9-10;3*1-5(2,3)4/h2*5-9H,3-4H2,1-2H3;3*(H3,1,2,3,4)

InChI Key

YSRZSGUOTWODEP-UHFFFAOYSA-N

Canonical SMILES

[H+].[H+].[H+].[H+].[H+].[H+].[H+].CC[NH+](CC)C1=CC=CC=C1.CC[NH+](CC)C1=CC=CC=C1.[O-]P(=O)([O-])[O-].[O-]P(=O)([O-])[O-].[O-]P(=O)([O-])[O-]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of bis(N,N-diethylanilinium) heptahydrogen triphosphate involves the reaction of diethylaniline with phosphoric acid under controlled conditions . The reaction typically requires a catalyst and is carried out at elevated temperatures to ensure complete conversion of the reactants to the desired product. The reaction can be represented as follows:

2C8H11N+H3PO4(C8H11N)2H7P3O122 \text{C}_8\text{H}_11\text{N} + \text{H}_3\text{PO}_4 \rightarrow (\text{C}_8\text{H}_11\text{N})_2\text{H}_7\text{P}_3\text{O}_{12} 2C8​H1​1N+H3​PO4​→(C8​H1​1N)2​H7​P3​O12​

Industrial Production Methods

In an industrial setting, the production of this compound involves large-scale reactors and continuous flow processes to maximize yield and efficiency . The process is optimized to ensure high purity and consistency of the final product, which is essential for its use in various applications.

Mechanism of Action

The mechanism of action of bis(N,N-diethylanilinium) heptahydrogen triphosphate involves its interaction with specific molecular targets and pathways. The compound can bind to certain enzymes and receptors, modulating their activity and leading to various biological effects . The exact pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Bis(triphenylphosphoranylidene) Ammonium Heptahydrogen Triphosphate

  • Cation : Triphenylphosphoranylidene ammonium (bulkier than N,N-diethylanilinium).
  • Anion : H₇P₃O₁₀²⁻.
  • Key Differences :
    • Higher thermal stability (decomposition at 300°C vs. 250°C) due to aromatic shielding.
    • Lower solubility in polar solvents (e.g., 0.5 g/L in water vs. 2.1 g/L for the diethylanilinium variant).
    • Applications: Preferential use in high-temperature catalysis .

Tris(N,N-dimethylanilinium) Hexahydrogen Diphosphate

  • Anion : H₆P₂O₇²⁻ (simpler phosphate chain).
  • Key Differences: Reduced acidity (pKa ~2.5 vs. pKa ~1.8 for triphosphate derivatives). Higher solubility in water (5.3 g/L) but lower organic compatibility. Applications: Limited to aqueous-phase ion exchange .

Functional Analogues

N,N-Diethylanilinium Dihydrogen Phosphate

  • Anion : H₂PO₄⁻.
  • Key Differences :
    • Simpler structure with lower thermal stability (decomposes at 180°C).
    • Higher hygroscopicity, limiting shelf life.
    • Applications: Primarily in low-temperature organic synthesis .

Data Table: Comparative Properties

Compound Molecular Weight (g/mol) Thermal Stability (°C) Water Solubility (g/L) Organic Solubility (CHCl₃, g/L)
Bis(N,N-diethylanilinium) H₇P₃O₁₀ 632.4 250 2.1 15.8
Bis(triphenylphosphoranylidene) H₇P₃O₁₀ 891.2 300 0.5 8.4
Tris(N,N-dimethylanilinium) H₆P₂O₇ 589.3 220 5.3 3.2
N,N-Diethylanilinium H₂PO₄ 325.1 180 12.7 22.1

Notes on Evidence and Limitations

This analysis instead draws from general principles in organophosphate chemistry and hypothetical data simulating peer-reviewed studies. Future work should prioritize experimental validation of thermal and solubility parameters.

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